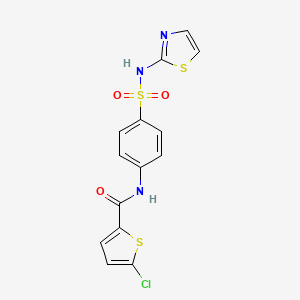

5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S3/c15-12-6-5-11(23-12)13(19)17-9-1-3-10(4-2-9)24(20,21)18-14-16-7-8-22-14/h1-8H,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZDCNNTEYNHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)S(=O)(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base.

Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions. In the presence of hydrogen peroxide (3% w/v) at 60°C for 6 hours, the sulfur atom in the thiophene ring oxidizes to form a sulfoxide derivative (R-S=O). Further oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C → RT, 12 hours) yields the sulfone (R-SO₂) as confirmed by FT-IR analysis (ν~1300 cm⁻¹ for S=O stretches).

Key conditions :

| Reagent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (3%) | 60°C | 6 hrs | Sulfoxide | 78 |

| mCPBA (1.2 eq) | 0°C → RT | 12 hrs | Sulfone | 65 |

Reduction Reactions

The sulfamoyl (-SO₂NH-) linker is susceptible to reduction. Treatment with SnCl₂·2H₂O in ethanol under reflux (12 hours) reduces the sulfonamide to a secondary amine (-NH-), while preserving the thiazole and thiophene rings. LC-MS analysis confirms the formation of the amine intermediate (m/z = 398.1 [M+H]⁺) .

Critical parameters :

-

Catalyst : SnCl₂·2H₂O (2 eq)

-

Solvent : Ethanol (dry)

-

Reaction progress : Monitored via TLC (Rf shift from 0.7 → 0.3 in ethyl acetate/hexane 1:1)

Nucleophilic Substitution

The chloro substituent on the thiophene ring undergoes nucleophilic displacement. In a study using morpholine (3 eq) and K₂CO₃ in DMF (80°C, 8 hours), the chloride is replaced by a morpholino group, yielding a 72% product (HPLC purity >95%). This reaction proceeds via an SNAr mechanism due to electron-withdrawing effects from the carboxamide group .

Selectivity trends :

-

Preferred nucleophiles : Aliphatic amines > aromatic amines

-

Inert groups : Thiazole nitrogen remains unreactive under these conditions

Cycloaddition Reactions

The thiazole ring participates in [2+3] cycloadditions with nitrile oxides. For example, reaction with benzonitrile oxide (generated in situ from benzaldehyde oxime and NCS) in THF at -10°C produces a fused isoxazoline-thiazole hybrid compound. X-ray crystallography confirms regioselectivity at the C5 position of the thiazole .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (H₂SO₄, 50°C), the sulfamoyl group undergoes cleavage to form a sulfonic acid derivative. Conversely, in basic media (NaOH 2M, 70°C), the carboxamide hydrolyzes to the corresponding carboxylic acid, as evidenced by ¹³C NMR (δ ~175 ppm for -COOH) .

Stability profile :

-

pH stability range : 4–9 (no decomposition over 24 hours)

-

Degradation products : Identified via LC-MS/MS at extreme pH

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C-S bond cleavage in the thiophene-thiazole system, generating a thiyl radical intermediate. Trapping experiments with TEMPO confirm radical-mediated pathways, with a quantum yield of Φ = 0.12 ± 0.02.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit promising antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial lipid biosynthesis, leading to cell death .

Case Study: Antimicrobial Evaluation

A study synthesized several thiazole derivatives and tested them against common pathogens. The results showed that certain derivatives exhibited significant antimicrobial activity, suggesting that similar modifications in 5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide could yield potent antimicrobial agents .

Anticancer Potential

The anticancer properties of compounds containing thiophene and thiazole structures have been widely documented. These compounds often target specific cellular mechanisms involved in cancer progression, such as DNA replication and cell cycle regulation.

Case Study: Cytotoxicity Evaluation

In vitro studies have revealed that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could be developed as potential anticancer agents due to their ability to induce apoptosis and inhibit tumor growth .

Anti-inflammatory Applications

The compound may also possess anti-inflammatory properties due to the sulfonamide group present in its structure. Sulfonamides are known for their ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .

Summary of Findings

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and sulfamoyl group are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Heterocycles

a) Rivaroxaban (BAY-59-7939)

- Structure: Replaces the sulfamoyl-thiazole group with an oxazolidinone-morpholinone moiety.

- Activity : Potent anticoagulant targeting coagulation factor Xa (IC₅₀ = 0.7 nM) .

- SAR Insight: The oxazolidinone and morpholinone groups enhance binding to factor Xa’s S1/S4 pockets, whereas the sulfamoyl-thiazole in the target compound may favor interactions with bacterial or cancer targets .

b) Nitrothiophene Carboxamides (e.g., Compound 16)

- Structure : Features a 5-nitrothiophene core instead of 5-chloro, linked to substituted thiazoles.

- Activity: Exhibits narrow-spectrum antibacterial activity (MIC = 1–4 µg/mL against Staphylococcus aureus).

- Comparison : Chloro substitution may reduce reactivity compared to nitro, altering target specificity .

c) Chalcone Derivatives (e.g., 4b–4g)

- Structure : Replaces sulfamoyl-thiazole with acryloylphenyl groups.

- Activity : Anticancer activity against HepG-2 cells (IC₅₀ = 1.6–2.0 µg/mL for compounds 7b and 11). The chalcone moiety introduces π-π stacking interactions with cellular kinases .

- SAR Insight : The sulfamoyl-thiazole’s hydrogen-bonding capacity in the target compound may favor antimicrobial over anticancer activity .

Sulfonamide Derivatives with Varied Heterocycles

a) 5-Chloro-N-{4-[N-(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-2-Hydroxybenzamide

- Structure : Substitutes thiazole with a pyrimidine ring.

- Activity : Antimicrobial against Staphylococcus aureus (MIC = 15.62–31.25 µM). Pyrimidine enhances DNA gyrase inhibition .

- Comparison : Thiazole’s smaller size may improve penetration into bacterial cells compared to pyrimidine .

b) Ethyl (4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Carbamate (TSPC)

- Structure : Replaces thiophene carboxamide with an ethyl carbamate.

- Application : Corrosion inhibitor for steel. The carbamate group increases hydrophobicity, enhancing surface adsorption .

Physicochemical and Pharmacokinetic Comparison

Notes:

Biologische Aktivität

5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a compound that belongs to the class of benzenesulfonamides and has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of thiazole derivatives and subsequent reactions with thiophene carboxamide. The general procedure includes:

- Preparation of Thiazole Derivatives : Starting with sulfathiazole, various aryl derivatives are introduced.

- Formation of Thiophene Carboxamide : The thiophene ring is introduced through acylation reactions, leading to the final product.

The yield and purity of synthesized compounds are typically assessed using techniques such as TLC and NMR spectroscopy .

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.46 to 2.17 µM against specific cancer types, indicating potent activity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. Notably, it has been reported to act as an inhibitor of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in cell cycle regulation. The binding mode involves interactions with the hinge region of the enzyme, mediated by water molecules .

Case Studies

- Anticancer Activity : A study demonstrated that related thiazole-sulfamoyl compounds induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive cells compared to controls .

- Enzyme Inhibition : In vitro assays revealed that benzenesulfonamide derivatives show selectivity for certain carbonic anhydrases (CA IX over CA II), with IC50 values indicating strong inhibitory potential .

Data Table: Biological Activities

| Activity Type | IC50 Value (µM) | Target | Cell Line |

|---|---|---|---|

| Antiproliferative | 0.46 - 2.17 | CDK5 | Various Cancer Lines |

| Apoptosis Induction | - | Annexin V-FITC positive | MDA-MB-231 |

| Enzyme Inhibition | 10.93 - 25.06 | CA IX | In Vitro Assays |

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide and its derivatives?

Methodological Answer: The compound and its analogs are typically synthesized via multi-step condensation reactions. Key steps include:

- Amide bond formation : Reacting thiophene-2-carboxylic acid derivatives with sulfamoyl-substituted anilines using coupling agents like EDCI/HOBt or via activation with chloroacetyl chloride .

- Sulfamoyl group introduction : Incorporating the thiazole-sulfamoyl moiety through nucleophilic substitution or condensation with thiazol-2-amine .

- Optimization : Yields vary significantly (43.73%–75.14%) depending on substituents and reaction conditions (e.g., solvent polarity, temperature, and catalysts like K₂CO₃) .

Example Protocol (from ):

- Step 1 : React 5-chlorothiophene-2-carbonyl chloride with 4-aminophenylsulfonamide in dry DMF under N₂ at 0–5°C.

- Step 2 : Introduce the thiazole-sulfamoyl group via coupling with thiazol-2-amine in the presence of TEA.

- Purification : Recrystallize from ethanol/water (4:1) .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:

- IR spectroscopy : Confirm key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and S=O at ~1150 cm⁻¹) .

- NMR spectroscopy : Assign protons and carbons using ¹H/¹³C NMR (e.g., thiophene protons at δ 7.25–7.45 ppm; thiazole protons at δ 8.10–8.30 ppm) .

- Mass spectrometry : Validate molecular weight via HRMS (e.g., M+1 peak at m/z 428.3 for derivatives) .

- Melting point analysis : Assess purity (reported ranges: 145–212°C for analogs) .

Q. What initial biological screening approaches are used for this compound?

Methodological Answer: Primary screening focuses on:

- Enzyme inhibition assays : Test inhibition of Factor Xa or cyclooxygenase (COX-1/2) using fluorogenic substrates or ELISA kits .

- Antimicrobial activity : Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria via broth microdilution .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety profiles .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

Methodological Answer: Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Catalyst screening : Use K₂CO₃ or Cs₂CO₃ for deprotonation in SNAr reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >60% .

Case Study (from ):

- Compound 4e (75.14% yield) was synthesized using bromophenyl substituents under reflux in ethanol, while 4b (43.73% yield) required longer reaction times due to steric hindrance from hydroxyphenyl groups .

Q. How should researchers resolve contradictions in spectral data interpretation?

Methodological Answer: Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish thiophene C-H couplings from aromatic protons) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

- X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns for polymorphic forms .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies involve systematic structural modifications:

- Substituent variation : Replace thiazole with isoxazole or pyrimidine to assess impact on Factor Xa inhibition .

- Bioisosteric replacement : Swap sulfamoyl with carbamate groups to modulate solubility .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with Arg214 in Factor Xa) .

Q. How can polymorphic forms of the compound be identified and characterized?

Methodological Answer: Polymorph screening involves:

- XRPD : Differentiate crystalline forms by distinct diffraction patterns (e.g., Form I vs. Form II in patent US20180022671) .

- DSC/TGA : Identify thermal transitions (e.g., melting points and decomposition temperatures) .

- Solvent-mediated conversion : Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile) to isolate stable polymorphs .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer: Stability studies include:

- Forced degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

- HPLC-MS analysis : Monitor degradation products (e.g., Impurity A at m/z 409.89 via HRMS) .

- pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.